Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring and an oxirane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentyl derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, where cyclopentyl compounds are reacted with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the opening of the oxirane ring and formation of cyclopentyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentyl derivatives, oxidized oxirane compounds, and reduced cyclopentyl compounds .
Scientific Research Applications
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include nucleophilic substitution and ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate include:
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
- Methyl 2-chloropyridine-3-carboxylate
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-9(7-5-3-4-6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
MNUBBIQANFVOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2CCCC2 |
Origin of Product |
United States |
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